molecular formula C10H7Br3O B11822464 2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one

2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B11822464
M. Wt: 382.87 g/mol
InChI Key: AXUOSSIEAXFDME-UHFFFAOYSA-N
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Description

2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one is a brominated derivative of dihydronaphthalene. Brominated compounds are often used in organic synthesis and have various applications in medicinal chemistry, materials science, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one typically involves the bromination of 3,4-dihydronaphthalen-1(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production methods would likely involve large-scale bromination reactions, with careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming more oxidized derivatives.

    Reduction: Reduction reactions could lead to the removal of bromine atoms or the reduction of the carbonyl group.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized naphthalene derivative, while substitution could introduce various functional groups in place of the bromine atoms.

Scientific Research Applications

2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one may have applications in:

    Chemistry: As an intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug development or as a pharmacological tool.

    Industry: Use in the production of advanced materials or as a reagent in industrial processes.

Mechanism of Action

The mechanism of action of 2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2,2,6-Tribromo-3,4-dihydronaphthalene: Similar structure but without the carbonyl group.

    2,2,6-Tribromo-1-tetralone: Another brominated naphthalene derivative with a different substitution pattern.

Uniqueness

2,2,6-Tribromo-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific bromination pattern and the presence of a carbonyl group, which can influence its reactivity and applications.

Properties

Molecular Formula

C10H7Br3O

Molecular Weight

382.87 g/mol

IUPAC Name

2,2,6-tribromo-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C10H7Br3O/c11-7-1-2-8-6(5-7)3-4-10(12,13)9(8)14/h1-2,5H,3-4H2

InChI Key

AXUOSSIEAXFDME-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C2=C1C=C(C=C2)Br)(Br)Br

Origin of Product

United States

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